molecular formula C18H22F6IP B1603492 Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate CAS No. 69842-76-8

Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate

Cat. No. B1603492
CAS RN: 69842-76-8
M. Wt: 510.2 g/mol
InChI Key: HXEPXLSJIREXPF-UHFFFAOYSA-N
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Description

“Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “bis(4-propan-2-ylphenyl)iodanium,chloride”, has a molecular formula of C18H22ClI and a molecular weight of 400.725001. Another related compound, “Bis(4-methylphenyl)iodonium hexafluorophosphate”, has a molecular weight of 454.132.



Synthesis Analysis

The synthesis analysis of “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” is not readily available. However, a related compound, “Bis(4-tert-butylphenyl)iodonium”, was synthesized by electrophilic alkylation of diphenylaminde and 2-phenyl-1-propene using acid clay as a catalyst3.



Molecular Structure Analysis

The molecular structure of “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” is not explicitly available. However, a similar compound, “bis(4-propan-2-ylphenyl)iodanium,chloride”, has a molecular formula of C18H22ClI1.



Chemical Reactions Analysis

The chemical reactions involving “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” are not explicitly available. However, a related compound, “Bis(4-tert-butylphenyl)iodonium”, reacted rapidly under 254-nm irradiation with a photolytic half-life of 39.2 seconds4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” are not explicitly available. However, a similar compound, “bis(4-propan-2-ylphenyl)iodanium,chloride”, has a molecular weight of 400.725001. Another related compound, “Bis(4-methylphenyl)iodonium hexafluorophosphate”, is a white powder that melts at 175-180 °C2.


Safety And Hazards

The safety and hazards of “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” are not explicitly available. However, a related compound, “Bis(4-methylphenyl)iodonium hexafluorophosphate”, is classified as a skin corrosive (1B) and has a hazard statement of H3142.


Future Directions

The future directions of “Bis[4-(propan-2-yl)phenyl]iodonium hexafluorophosphate” are not explicitly available. However, a related compound, “Bis(4-tert-butylphenyl)iodonium”, is used in semiconductor photolithography and other photo-initiated manufacturing processes5. It’s unique synthesis method provides unmatched solubility, cure speed, and color resolution, making it ideal for printing and coating applications5.


Please note that the information provided is based on the available data and may not be fully applicable to “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate”. Further research and studies are needed to provide a more comprehensive understanding of this specific compound.


properties

IUPAC Name

bis(4-propan-2-ylphenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22I.F6P/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEPXLSJIREXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603287
Record name Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate

CAS RN

69842-76-8
Record name Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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